6,6-Difluoro-1,4-thiazepane 1,1-dioxide

Medicinal Chemistry pKa Modulation Fluorine Effects

Medicinal chemistry requires conformationally constrained sultams with fine-tuned electronic profiles. Non-fluorinated analogs fail to deliver the metabolic stability and reduced hERG risk needed in CNS and PROTAC programs. - **Key differentiator:** pKa 4.17 (Δ -3.68 vs. unsubstituted), logP +1.0-1.5 shift - **Application:** CNS fragment libraries, PROTAC linkers, kinase hinge binders - **Supply:** 95-98% purity, batch-consistent, ready for parallel synthesis Procure the exact fluorinated scaffold, not a generic substitute.

Molecular Formula C5H9F2NO2S
Molecular Weight 185.19
CAS No. 1780013-36-6
Cat. No. B3323977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Difluoro-1,4-thiazepane 1,1-dioxide
CAS1780013-36-6
Molecular FormulaC5H9F2NO2S
Molecular Weight185.19
Structural Identifiers
SMILESC1CS(=O)(=O)CC(CN1)(F)F
InChIInChI=1S/C5H9F2NO2S/c6-5(7)3-8-1-2-11(9,10)4-5/h8H,1-4H2
InChIKeyYLOOCOHMFIDTIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6-Difluoro-1,4-thiazepane 1,1-dioxide: Sultam Scaffold


6,6-Difluoro-1,4-thiazepane 1,1-dioxide is a fluorinated cyclic sulfonamide (sultam) characterized by a seven-membered 1,4-thiazepane ring with gem‑difluoro substitution at the 6‑position . With a molecular weight of 185.19 g/mol (C₅H₉F₂NO₂S) , this compound serves as a conformationally constrained, non‑aromatic heterocyclic building block in drug discovery. The 1,1‑dioxide moiety confers hydrogen‑bonding capacity, while the two fluorine atoms impart distinct electronic and physicochemical properties that differentiate it from non‑fluorinated or mono‑substituted 1,4‑thiazepane analogs [1].

Scaffold Fluorinated sultam building block
Property Gem-difluoro modulates pKa and lipophilicity

6,6-Difluoro-1,4-thiazepane 1,1-dioxide: Irreplaceable Scaffold


Unsubstituted 1,4‑thiazepane 1,1‑dioxide and its simple alkyl‑substituted derivatives exhibit distinct physicochemical and electronic profiles compared to the 6,6‑difluoro congener. The gem‑difluoro group profoundly alters the amine basicity, lipophilicity, and conformational landscape of the seven‑membered ring . Consequently, substituting the difluoro scaffold with a non‑fluorinated or mono‑substituted analog will yield compounds with different solubility, permeability, metabolic stability, and target‑binding properties, making generic replacement unsuitable for structure‑activity relationship (SAR) studies or lead optimization campaigns [1]. The quantitative differences documented below provide the basis for selecting the 6,6‑difluoro derivative when enhanced metabolic robustness, reduced basicity, or increased lipophilicity is required.

Non-fluorinated analogs may shift amine basicity and permeability profiles
Mono-fluoro or alkyl-substituted thiazepanes may alter lipophilicity and metabolic stability
Unsubstituted 1,4-thiazepane 1,1-dioxide may not provide the same conformational or electronic effects

6,6-Difluoro-1,4-thiazepane 1,1-dioxide vs. Non-Fluorinated Analogs


Reduced Amine Basicity (pKa)

The electron‑withdrawing effect of the gem‑difluoro group at the 6‑position substantially lowers the basicity of the secondary amine in the 1,4‑thiazepane ring. The predicted pKa of 6,6‑difluoro-1,4‑thiazepane 1,1‑dioxide is 4.17 ± 0.40 , whereas the unsubstituted 1,4‑thiazepane 1,1‑dioxide exhibits a predicted pKa of 7.85 ± 0.20 . This represents a decrease of approximately 3.7 log units in basicity, which directly impacts protonation state at physiological pH and can alter membrane permeability, off‑target interactions with hERG, and lysosomal trapping.

Amine Basicity
Cross-study comparable
Target: pKa 4.17 ± 0.40 Comparator: 7.85 ± 0.20
Supports reduced basicity screening
Predicted values; may affect permeability and off-target profiles
Medicinal Chemistry pKa Modulation Fluorine Effects

Increased Lipophilicity (logP)

Fluorination is a well‑established strategy for increasing the lipophilicity of aliphatic heterocycles. While the unsubstituted 1,4‑thiazepane 1,1‑dioxide has a predicted logP of –1.55 , the introduction of two fluorine atoms at the 6‑position is expected to raise the logP by approximately 1.0–1.5 units based on the additive contributions of fluorine to aliphatic systems [1]. Although an experimentally determined logP for the target compound is not available in public databases, the predicted shift is consistent with the well‑documented lipophilicity‑enhancing effect of gem‑difluoro substitution in saturated rings.

Lipophilicity Shift
Class-level inference
+1.0 to +1.5
Supports passive permeability context
Predicted shift based on fluorine additive contributions; experimental logP not reported
Lipophilicity ADME Blood-Brain Barrier

Enhanced Metabolic Stability

The 6‑position of the 1,4‑thiazepane ring is adjacent to the secondary amine, a site potentially susceptible to oxidative N‑dealkylation or ring hydroxylation by cytochrome P450 enzymes. The gem‑difluoro substitution acts as a metabolic blocking group, significantly reducing the rate of oxidative metabolism at this position. While direct microsomal stability data for this specific compound are not publicly available, extensive SAR studies across multiple chemical series have demonstrated that gem‑difluoro substitution adjacent to nitrogen atoms increases in vitro metabolic half‑life by 2‑ to 10‑fold compared to the non‑fluorinated or mono‑fluoro counterparts [1][2].

Metabolic Stability
Class-level inference
2- to 10-fold increase reported for gem-difluoro analogs
May support metabolic blocking role
Direct data for this compound not available; class-level SAR
Metabolic Stability Cytochrome P450 Fluorine Blocking

6,6-Difluoro-1,4-thiazepane 1,1-dioxide Applications


CNS-Penetrant Fragment-Based Discovery

The combination of increased lipophilicity (estimated logP shift of +1.0 to +1.5 vs. unsubstituted analog) and reduced basicity (pKa 4.17) makes 6,6‑difluoro-1,4‑thiazepane 1,1‑dioxide an attractive three‑dimensional fragment for central nervous system (CNS) drug discovery. Its seven‑membered saturated ring provides conformational diversity not available from planar aromatic fragments, while the fluorine atoms enhance passive diffusion across the blood‑brain barrier. The compound is ideally suited for inclusion in fragment libraries targeting neurological targets such as GPCRs, ion channels, or kinases with CNS expression.

PROTAC Linker with Metabolic Stability

In proteolysis‑targeting chimera (PROTAC) development, linker components must withstand extensive exposure to metabolic enzymes while maintaining appropriate physicochemical properties. The gem‑difluoro motif at the 6‑position of 1,4‑thiazepane 1,1‑dioxide provides a metabolic blocking group that reduces oxidative clearance [1], while the sulfone and secondary amine offer versatile attachment points for conjugating E3 ligase ligands and target‑binding warheads. The compound's predicted logP shift facilitates fine‑tuning of overall PROTAC lipophilicity to maintain favorable cellular permeability without incurring excessive hydrophobicity.

Kinase Inhibitors: Reduced Cardiotoxicity

The significantly lowered amine basicity (ΔpKa = –3.68 vs. non‑fluorinated analog) reduces the likelihood of hERG channel blockade, a common liability in kinase inhibitor programs. By incorporating 6,6‑difluoro-1,4‑thiazepane 1,1‑dioxide as a hinge‑binding motif or solvent‑exposed moiety, medicinal chemists can mitigate cardiotoxicity risks while maintaining target engagement. The electron‑withdrawing nature of the difluoro group may also modulate hydrogen‑bonding strength to the kinase hinge region, offering a subtle SAR handle distinct from alkyl‑substituted analogs.

High-Purity Building Block for Library Synthesis

Commercial sources offer 6,6‑difluoro-1,4‑thiazepane 1,1‑dioxide in purities of 95% to 98% , making it suitable for high‑throughput parallel synthesis and library generation without additional purification. The compound's molecular weight (185.19 g/mol) and defined stereoelectronic profile provide a reliable starting material for generating diverse analogs via N‑alkylation, acylation, or sulfonamide functionalization. Procurement for medicinal chemistry campaigns ensures batch‑to‑batch consistency and expedites SAR exploration around this differentiated sultam scaffold.

Application
Selection Property
Validation Focus
CNS Fragment Discovery
Reduced basicity & increased lipophilicity
Blood-brain barrier permeability assays
PROTAC Linker
Gem-difluoro metabolic blocking group
Oxidative metabolism and linker stability
Kinase Inhibitor Scaffold
Low amine basicity for hERG mitigation
hERG liability and kinase hinge-binding profiles
Library Synthesis
High-purity building block
Batch consistency and SAR diversification

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